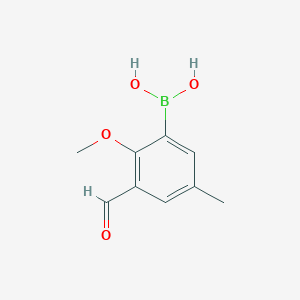

3-Formyl-2-methoxy-5-methylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While the synthesis of "3-Formyl-2-methoxy-5-methylphenylboronic acid" is not explicitly described, the papers do discuss the synthesis of structurally related boronic acids. For example, the synthesis of 5-Trifluoromethyl-2-formylphenylboronic acid involves the introduction of an electron-withdrawing substituent, which significantly increases the acidity of the compound compared to its analogs . This suggests that the synthesis of the compound of interest might also involve specific functionalization steps to introduce the formyl, methoxy, and methyl groups at the respective positions on the phenyl ring.

Molecular Structure Analysis

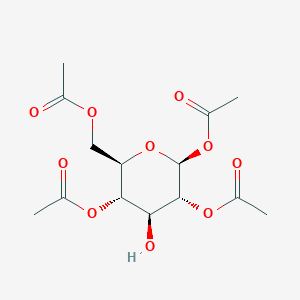

The molecular structure of boronic acids is characterized by the boron atom's ability to undergo trigonal planar or tetrahedral geometries, depending on its state of association with diols or other binding partners. The presence of substituents such as formyl and methoxy groups can influence the electronic distribution and steric hindrance, which in turn affects the compound's reactivity and binding properties .

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, including the formation of boronate esters with diols. The presence of a formyl group can lead to further chemical transformations, such as the formation of benzoxaboroles, which have been shown to have antimicrobial activity . The methoxy group can also influence the reactivity of the compound, as seen in the study of methoxy-substituted 3-formyl-2-phenylindoles, which inhibit tubulin polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. The electron-withdrawing trifluoromethyl group in 5-Trifluoromethyl-2-formylphenylboronic acid increases its acidity, which could imply that the electron-donating methoxy and methyl groups in "3-Formyl-2-methoxy-5-methylphenylboronic acid" might result in a less acidic compound . Additionally, the ability of boronic acids to bind diols at neutral pH, as demonstrated by 3-methoxycarbonyl-5-nitrophenyl boronic acid, suggests that the compound of interest may also exhibit similar diol recognition capabilities .

Wissenschaftliche Forschungsanwendungen

Methoxy-substituted Phenylboronic Acids in Tubulin Polymerization Inhibition

Methoxy-substituted phenylboronic acids, such as the 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. These compounds disrupt microtubule assembly, akin to the action of colchicine, leading to the degradation of the cytoskeleton around the nucleus. This mechanism highlights the potential of methoxy-substituted phenylboronic acids in the development of novel anticancer therapies (Gastpar et al., 1998).

Reactivity and Stability Studies Using Semi-empirical Methods

Semi-empirical computational methods like AM1 and PM3 have been applied to study the stability and reactivity of boronic acid derivatives. These studies provide insights into the electronic properties and potential reactivity patterns of boronic acids, which are crucial for their applications in synthetic chemistry and material science (Arsyad et al., 2021).

Enantioselective Recognition of Amines

Boronic acids with chiral centers can serve as effective agents for the enantioselective recognition of amines. This application is particularly relevant in the field of chiral analysis and separation techniques, where specific detection and separation of enantiomers are required (Ghosn & Wolf, 2011).

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This allows them to modulate the activity of their targets in a reversible manner.

Biochemical Pathways

Boronic acids are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction , which is a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst.

Result of Action

The ability of boronic acids to form reversible covalent bonds with their targets allows them to modulate the activity of these targets, which can lead to various downstream effects depending on the specific target and the context of the interaction .

Action Environment

The action, efficacy, and stability of 3-Formyl-2-methoxy-5-methylphenylboronic acid can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound . .

Eigenschaften

IUPAC Name |

(3-formyl-2-methoxy-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6-3-7(5-11)9(14-2)8(4-6)10(12)13/h3-5,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUHXJSEZPXEFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)C=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584294 |

Source

|

| Record name | (3-Formyl-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-2-methoxy-5-methylphenylboronic acid | |

CAS RN |

480424-55-3 |

Source

|

| Record name | (3-Formyl-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)